molecular formula C20H27N5O2 B2732287 2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide CAS No. 1241517-38-3

2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide

Cat. No. B2732287
CAS RN: 1241517-38-3
M. Wt: 369.469
InChI Key: RQOHERIDRXIJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C20H27N5O2 and its molecular weight is 369.469. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Research by Bialy and Gouda (2011) involved the synthesis of new benzothiophenes through cyanoacylation, leading to compounds with promising antioxidant activities. This study exemplifies the potential of structurally related compounds in addressing antimicrobial resistance and oxidative stress (Bialy, S. A., & Gouda, M. A., 2011).

Potential Therapeutic Applications

  • Antiviral and Antihistaminic Properties : Al-Masoudi et al. (2007) synthesized derivatives targeting non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity, illustrating the chemical versatility of such compounds for antiviral therapies. Additionally, Sharma and Hamelin (2003) reviewed the metabolic and pharmacokinetic fate of classic histamine H1 receptor antagonists, providing insights into drug interactions and the metabolic pathways of antihistamines, which could inform the development of safer and more effective therapeutics (Al-Masoudi, N., Al-Soud, Y. A., De Clercq, E., & Pannecouque, C., 2007); (Sharma, A., & Hamelin, B. A., 2003).

properties

IUPAC Name

2-[4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-20(15-21,16-7-8-16)23-19(27)14-25-11-9-24(10-12-25)13-18(26)22-17-5-3-2-4-6-17/h2-6,16H,7-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOHERIDRXIJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-{4-[(phenylcarbamoyl)methyl]piperazin-1-YL}acetamide

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